2,3-Dimethylbenzenesulfonyl chloride

Description

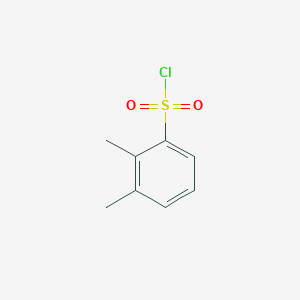

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,3-dimethylbenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO2S/c1-6-4-3-5-8(7(6)2)12(9,10)11/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUNHYCUCWBMXLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)S(=O)(=O)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001290109 | |

| Record name | 2,3-Dimethylbenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001290109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2905-31-9 | |

| Record name | 2,3-Dimethylbenzenesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2905-31-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dimethylbenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001290109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dimethylbenzene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2,3 Dimethylbenzenesulfonyl Chloride and Its Derivatives

Direct Synthetic Routes to 2,3-Dimethylbenzenesulfonyl Chloride

Direct methods involve the introduction of the chlorosulfonyl group onto the aromatic ring in a single conceptual step. These routes are often the most atom-economical but can sometimes require harsh conditions.

Investigation of Chlorosulfonation Techniques for Aromatic Substrates

The most traditional and industrially practiced method for synthesizing arylsulfonyl chlorides is the direct chlorosulfonation of an arene using chlorosulfonic acid (HSO₃Cl). wikipedia.org In the case of this compound, the starting material is 2,3-dimethylbenzene (o-xylene).

The reaction is a classic electrophilic aromatic substitution. At lower temperatures, chlorosulfonic acid is in equilibrium with several species, including the highly electrophilic sulfur dioxide chloride cation (SO₂Cl⁺), which is the active agent in the substitution. stackexchange.com The electrophile attacks the electron-rich aromatic ring of o-xylene, followed by the loss of a proton to restore aromaticity and yield the final product.

Reaction Scheme: C₆H₄(CH₃)₂ + 2 HSO₃Cl → CH₃)₂C₆H₃SO₂Cl + H₂SO₄ + HCl

The reaction is typically performed by adding chlorosulfonic acid dropwise to the aromatic substrate at a low temperature, often 0°C, to control the exothermic reaction and minimize side-product formation. nih.gov After the addition is complete, the mixture is often brought to room temperature before being carefully quenched by pouring it onto crushed ice, which precipitates the water-insoluble sulfonyl chloride. nih.gov

| Parameter | Typical Condition | Purpose |

| Reagent | Chlorosulfonic Acid (HSO₃Cl) | Source of the electrophilic SO₂Cl⁺ group. stackexchange.com |

| Substrate | 2,3-Dimethylbenzene (o-xylene) | The aromatic precursor. |

| Temperature | 0°C to Room Temperature | To control the reaction rate and selectivity. nih.gov |

| Workup | Quenching on ice/water | To precipitate the product and separate it from acidic byproducts. nih.gov |

While effective, this method requires handling the highly corrosive and hazardous chlorosulfonic acid and generates significant amounts of acidic waste (sulfuric acid and HCl). wikipedia.orgstackexchange.com

Emerging Photoredox Catalysis and Electrosynthesis in Sulfonyl Chloride Production

Modern synthetic chemistry has seen the rise of photoredox catalysis and electrosynthesis as powerful tools for forging new bonds under mild conditions. These techniques rely on the generation of radical intermediates through single-electron transfer (SET) processes. researchgate.net

Photoredox Catalysis: Visible-light photoredox catalysis can be used to generate sulfonyl radicals from various precursors, which can then be trapped to form sulfonyl chlorides. While direct C-H chlorosulfonylation via photoredox catalysis is an emerging field, more established methods involve precursors like sulfonyl hydrazides or diazonium salts (discussed in 2.2.2). The general principle involves a photocatalyst that, upon excitation by visible light, can oxidize or reduce a substrate to initiate a radical cascade. researchgate.net For instance, sulfonyl radicals can be generated and subsequently chlorinated in a controlled manner. This approach offers the potential for high functional group tolerance and avoids harsh reagents. nih.govacs.org

Electrosynthesis: Electrochemical methods provide an alternative, reagent-free way to generate radical intermediates. In the context of sulfonyl chloride synthesis, electrosynthesis can be applied to the oxidation of sulfonyl hydrazides or thiols. acs.orgnih.gov By applying a controlled electrical current, these precursors can be oxidized at an anode to form sulfonyl radicals. In the presence of a chloride source, these radicals can be converted to the desired sulfonyl chlorides. Electrosynthesis avoids the need for stoichiometric chemical oxidants, making it an inherently greener approach. nih.gov

Indirect Synthetic Pathways and Functional Group Transformations

Indirect routes involve the synthesis of this compound from precursors that already contain the sulfur atom or a group that can be readily converted into the sulfonyl chloride moiety.

Conversion of Aromatic Thiols to Arenesulfonyl Chlorides

A versatile indirect method is the oxidative chlorination of aromatic thiols. Starting from 2,3-dimethylthiophenol, this transformation can be achieved efficiently using various modern reagent systems.

One highly effective method employs a combination of hydrogen peroxide (H₂O₂) and thionyl chloride (SOCl₂). organic-chemistry.orgnih.gov This system provides a highly reactive reagent for the direct and rapid conversion of thiols to sulfonyl chlorides at room temperature. organic-chemistry.org The reaction is often complete in minutes and produces the product in high purity and yield. organic-chemistry.orgnih.gov This method is advantageous due to its speed, mild conditions, and the use of environmentally benign H₂O₂ as the oxidant, which produces only water as a byproduct. researchgate.net

Another common approach utilizes N-halosuccinimides, particularly N-chlorosuccinimide (NCS). The in-situ oxidation of a thiol with NCS in the presence of a chloride source and water can smoothly afford the corresponding sulfonyl chloride in good yields. organic-chemistry.org

| Reagent System | Starting Material | Key Advantages |

| H₂O₂ / SOCl₂ | 2,3-Dimethylthiophenol | Very fast reaction times, excellent yields, mild conditions. organic-chemistry.orgnih.gov |

| N-Chlorosuccinimide (NCS) | 2,3-Dimethylthiophenol | Good yields, readily available reagents. organic-chemistry.org |

| NaClO₂ | S-alkyl isothiourea salts derived from thiols | Environmentally benign, safe, and convenient. organic-chemistry.org |

Preparation from Aryldiazonium Salts and Sulfur Dioxide

The Sandmeyer-type reaction is a cornerstone of arenesulfonyl chloride synthesis. acs.org This method begins with the diazotization of an aromatic amine, in this case, 2,3-dimethylaniline, using nitrous acid (generated in situ from NaNO₂) and a strong acid like HCl. The resulting aryldiazonium salt is then reacted with sulfur dioxide (SO₂) in the presence of a copper(I) or copper(II) chloride catalyst. durham.ac.ukacs.org

Traditional Sandmeyer Reaction Steps:

Diazotization: (CH₃)₂C₆H₃NH₂ + NaNO₂ + 2 HCl → [(CH₃)₂C₆H₃N₂]⁺Cl⁻ + NaCl + 2 H₂O

Chlorosulfonylation: [(CH₃)₂C₆H₃N₂]⁺Cl⁻ + SO₂ --(CuCl)--> (CH₃)₂C₆H₃SO₂Cl + N₂

This reaction proceeds via a radical mechanism initiated by the single-electron reduction of the diazonium salt by the copper catalyst. durham.ac.uk

Recent advancements have focused on making this process safer and more environmentally friendly. One significant improvement is the use of stable, solid SO₂ surrogates, such as the DABCO-sulfur dioxide adduct (DABSO), which eliminates the need to handle gaseous and toxic SO₂. organic-chemistry.org

Furthermore, visible-light photocatalysis has been applied to this transformation, offering a sustainable alternative to the classic Meerwein chlorosulfonylation. acs.orgnih.gov Heterogeneous, metal-free photocatalysts like potassium poly(heptazine imide) (K-PHI) can mediate the synthesis of sulfonyl chlorides from aryldiazonium salts under mild conditions (room temperature, visible light) with high yields (50-95%). acs.orgnih.govnih.gov This photocatalytic approach involves the generation of an aryl radical from the diazonium salt, which then reacts with SO₂ and a chlorine radical to form the final product. nih.gov

Green Chemistry Approaches and Sustainable Synthesis of Arenesulfonyl Chlorides

The principles of green chemistry aim to reduce the environmental impact of chemical processes. Several of the advanced methodologies discussed align with these principles.

Aqueous Reaction Media: Performing the Sandmeyer reaction under aqueous acidic conditions offers considerable advantages over traditional methods that use acetic acid. acs.orgresearchgate.net The use of water as a solvent is safer and more environmentally benign. Furthermore, the low solubility of the arylsulfonyl chloride product in water allows for its direct precipitation from the reaction mixture, simplifying isolation and purification while protecting it from hydrolysis. acs.orgresearchgate.net

Catalysis over Stoichiometric Reagents: The shift towards catalytic methods, such as the copper-catalyzed Sandmeyer reaction and especially modern photoredox catalysis, reduces waste compared to processes requiring stoichiometric reagents. durham.ac.uknih.gov Photocatalytic methods are particularly "green" as they use light, an abundant and non-polluting energy source, to drive reactions at ambient temperatures. nih.gov

Safer Reagents: The replacement of hazardous, gaseous sulfur dioxide with stable, solid surrogates like DABSO significantly improves the safety and handling aspects of the chlorosulfonylation of diazonium salts. organic-chemistry.org Similarly, using H₂O₂ as an oxidant in the conversion of thiols is a green alternative to traditional heavy-metal-based oxidants, as its only byproduct is water. researchgate.net

Flow Chemistry: The implementation of continuous flow reactors for the preparation of arylsulfonyl chlorides from anilines provides a safer, more scalable, and less labor-intensive process than corresponding batch methods. durham.ac.uk Flow chemistry allows for better control over reaction parameters, especially for potentially hazardous intermediates like diazonium salts. durham.ac.uk

| Green Chemistry Principle | Application in Arenesulfonyl Chloride Synthesis |

| Safer Solvents | Use of aqueous media in Sandmeyer-type reactions. acs.org |

| Catalysis | Photoredox catalysis and copper catalysis to minimize waste. durham.ac.uknih.gov |

| Use of Renewable Feedstocks | Use of visible light as a renewable energy source in photocatalysis. nih.gov |

| Safer Chemicals | Replacement of gaseous SO₂ with solid surrogates like DABSO. organic-chemistry.org |

| Accident Prevention | Use of continuous flow reactors to safely handle hazardous intermediates. durham.ac.uk |

Flow Chemistry and Automation in the Production of Sulfonyl Chlorides

The paradigm of chemical manufacturing is progressively shifting from traditional batch processing to continuous flow methodologies, driven by the pursuit of enhanced safety, efficiency, and scalability. nbinno.com This is particularly relevant for the synthesis of sulfonyl chlorides, a class of compounds often requiring hazardous reagents and carefully controlled reaction conditions. researchgate.net The integration of flow chemistry and automation offers a sophisticated solution to these challenges, enabling more precise control over reaction parameters and facilitating safer, more consistent production. mdpi.com

Continuous flow systems, such as those employing continuous stirred-tank reactors (CSTRs) or microreactors, provide inherent safety advantages by minimizing the volume of hazardous materials at any given time. researchgate.netgoogle.com This is especially critical when utilizing highly reactive reagents like chlorosulfonic acid for the chlorosulfonation of aromatic compounds. mdpi.com The high surface-area-to-volume ratio in these reactors allows for superior heat transfer, mitigating the risk of thermal runaways that can occur in large-scale batch reactors. chemrxiv.org

Automation is a key enabler in modern flow chemistry setups for sulfonyl chloride production. mdpi.com Automated process control schemes can monitor and adjust critical parameters such as temperature, pressure, and reagent flow rates in real-time. researchgate.net This leads to significant improvements in process consistency, reliability, and space-time yield. mdpi.comresearchgate.net For instance, real-time data from gravimetric balances can be used to control pump performance and maintain stable reactor fill levels, ensuring a steady state of operation. mdpi.com

While specific research on the continuous flow synthesis of this compound is not extensively detailed in the reviewed literature, the principles and methodologies are broadly applicable to a wide range of aryl sulfonyl chlorides. semanticscholar.orgnih.gov Research in this area has demonstrated the successful application of flow chemistry for the production of multi-hundred-gram quantities of various aryl sulfonyl chlorides. mdpi.com These systems often involve a sequence of CSTRs followed by continuous filtration and isolation steps, all integrated into a cohesive and automated process. researchgate.net

The development of such a process typically begins with a Design of Experiments (DOE) in a batch chemistry setup to identify the optimal reaction conditions, such as temperature, reagent equivalents, and reaction time. mdpi.com These parameters are then translated to a continuous flow process. The use of automation not only ensures the precise maintenance of these setpoints but also provides a robust platform for scalable and reliable manufacturing. researchgate.net

Table 1: Illustrative Parameters for Continuous Flow Synthesis of Aryl Sulfonyl Chlorides

| Parameter | Typical Range/Value | Significance |

| Reactor Type | Continuous Stirred-Tank Reactors (CSTRs), Microreactors | Enables continuous processing and efficient mixing. researchgate.netgoogle.com |

| Reagents | Aromatic Substrate, Chlorosulfonic Acid | Common reactants for the synthesis of sulfonyl chlorides. mdpi.com |

| Temperature | -10 to 80 °C | Critical for controlling reaction rate and selectivity. google.com |

| Residence Time | 5 to 40 minutes | Determines the extent of reaction in a continuous flow setup. google.com |

| Automation | Process control systems, real-time monitoring | Ensures process stability, safety, and reproducibility. researchgate.netmdpi.com |

| Scale | Laboratory to multi-hundred-gram production | Demonstrates the scalability of the continuous flow process. mdpi.com |

Mechanistic Investigations of 2,3 Dimethylbenzenesulfonyl Chloride Reactivity

Nucleophilic Acyl Substitution at the Sulfonyl Sulfur Center

The central reaction of 2,3-dimethylbenzenesulfonyl chloride is nucleophilic substitution at the tetracoordinate sulfur atom. This process involves the displacement of the chloride leaving group by a nucleophile. The precise mechanism of this substitution is highly dependent on the substrate, nucleophile, and solvent conditions, often existing on a continuum between associative and dissociative extremes.

Solvolysis, a reaction where the solvent acts as the nucleophile, is a fundamental process for probing the reaction mechanisms of sulfonyl chlorides. wikipedia.org The mechanism for the solvolysis of arenesulfonyl chlorides, including this compound, is generally considered to be a bimolecular process (SN2-like) or a borderline mechanism, rather than a pure unimolecular (SN1) pathway. beilstein-journals.orgbeilstein-journals.org

A pure SN1 mechanism would involve a slow, rate-determining dissociation of the chloride ion to form a highly reactive sulfonyl cation (ArSO2+), followed by a rapid attack from the solvent nucleophile. pearson.comyoutube.com However, the formation of such a high-energy, unstable sulfonyl cation is generally considered energetically unfavorable. researchgate.net Most experimental evidence for arenesulfonyl chlorides points towards a mechanism with a significant degree of associative character. researchgate.net

The more accepted pathway is a concerted SN2-like mechanism (ANDN), where the nucleophilic solvent molecule attacks the sulfur center at the same time as the sulfur-chlorine bond is breaking. nih.gov This process proceeds through a single, trigonal bipyramidal transition state where the incoming nucleophile and the leaving group occupy apical-like positions. researchgate.netcdnsciencepub.com

In many cases, the solvolysis of sulfonyl chlorides is best described as a borderline or hybrid mechanism. nih.gov This pathway may involve the formation of a transition state that is more "loose" than a classic SN2 transition state, with significant charge separation and S-Cl bond cleavage, but without the formation of a discrete sulfonyl cation intermediate. nih.gov This suggests a continuum of mechanisms where the degree of bond formation (S-Nucleophile) and bond breaking (S-Cl) in the transition state can vary.

The profound influence of the solvent on the rate of solvolysis provides critical mechanistic information. The Grunwald-Winstein equation is a powerful tool used to quantify these effects. wikipedia.org The original equation relates the rate of solvolysis of a substrate in any solvent (k) to its rate in a standard solvent (80% ethanol/20% water, k0) using the solvent ionizing power parameter, Y.

For reactions that are sensitive to the nucleophilic properties of the solvent, as is the case for most sulfonyl chloride solvolyses, the extended Grunwald-Winstein equation is applied beilstein-journals.orgbeilstein-journals.org:

log(k/k0) = lN + mYCl

In this equation:

l represents the sensitivity of the solvolysis rate to the solvent nucleophilicity (N).

m represents the sensitivity of the solvolysis rate to the solvent ionizing power (YCl), using a scale based on the solvolysis of 1-adamantyl chloride. beilstein-journals.org

For the solvolysis of arenesulfonyl chlorides, studies consistently show significant sensitivity to solvent nucleophilicity, yielding l values typically in the range of 1.0 to 1.6. nih.govsemanticscholar.org The m values are generally moderate, often in the range of 0.5 to 0.7. nih.govsemanticscholar.org For this compound, a similar analysis would be expected to yield l and m values in these ranges, confirming a bimolecular mechanism with substantial nucleophilic solvent assistance in the rate-determining step. beilstein-journals.orgnih.gov The high l value indicates a high degree of S-N bond formation in the transition state, characteristic of an SN2-like process. The moderate m value suggests that while charge separation is significant in the transition state, it is less developed than in a full SN1 ionization. nih.gov

| Substrate | l value | m value | Proposed Mechanism |

| Benzenesulfonyl chloride | 1.26 | 0.65 | SN2 |

| p-Nitrobenzenesulfonyl chloride | 1.54 | 0.69 | SN2 |

| trans-β-Styrenesulfonyl chloride | ~1.0 | ~0.6 | SN2 |

This table presents typical Grunwald-Winstein parameters for related sulfonyl chlorides, illustrating the sensitivity to solvent nucleophilicity (l) and ionizing power (m). Data adapted from literature sources. nih.govsemanticscholar.org

The two methyl groups on the benzene (B151609) ring of this compound exert both steric and electronic effects on the reaction rate. Electronically, methyl groups are weakly electron-donating through induction and hyperconjugation. This electron donation slightly destabilizes the transition state of a nucleophilic attack, which involves the buildup of negative charge on the sulfonyl group, and would be expected to slightly decrease the reaction rate compared to unsubstituted benzenesulfonyl chloride.

However, the steric effect of the ortho-methyl group is more complex and significant. While ortho substituents are often expected to cause steric hindrance and slow down a reaction, studies on the chloride-chloride exchange in arenesulfonyl chlorides have revealed a "counterintuitive acceleration" caused by ortho-alkyl groups. nih.govmdpi.com For instance, 2-methylbenzenesulfonyl chloride and even more sterically hindered 2,4,6-trimethylbenzenesulfonyl chloride show an enhanced reactivity compared to the unsubstituted analogue. mdpi.com

This acceleration is attributed to a unique structural effect. The ortho-alkyl group causes steric compression, leading to a distortion of the ground-state geometry of the sulfonyl chloride. This distortion can result in a longer S-Cl bond and a more electrophilic sulfur atom, effectively raising the ground-state energy and lowering the activation barrier for nucleophilic attack. nih.govdntb.gov.ua Therefore, the ortho-methyl group in this compound is predicted to accelerate the rate of nucleophilic substitution, likely overpowering the slight deactivating electronic effect.

| Substituent on Benzenesulfonyl Chloride | Relative Rate Constant (krel) for Chloride Exchange |

| H (unsubstituted) | 1.00 |

| 4-CH3 | 0.45 |

| 2-CH3 | 1.41 |

| 2,6-(CH3)2 | 2.01 |

| 2,4,6-(CH3)3 | 3.29 |

This table shows the relative rate constants for the isotopic chloride-chloride exchange reaction in various methyl-substituted benzenesulfonyl chlorides, demonstrating the accelerating effect of ortho-methyl groups. Data adapted from Mikołajczyk et al. mdpi.com

Kinetic Isotope Effects (KIEs) are a subtle yet powerful tool for probing the structure of transition states. In the context of solvolysis, the kinetic solvent isotope effect (KSIE), determined by comparing the reaction rate in a protic solvent (e.g., H2O or CH3OH) with its deuterated counterpart (D2O or CH3OD), provides valuable information.

For the solvolysis of arenesulfonyl chlorides, KSIE values (kH/kD) are typically greater than 1, often in the range of 1.4 to 1.8 for water and methanol. nih.govsemanticscholar.org A KSIE value significantly greater than unity is indicative of the solvent molecule acting as a general base in the transition state. cdnsciencepub.com This means that a second solvent molecule is involved in deprotonating the nucleophilic solvent molecule as it attacks the sulfur center, thereby avoiding the formation of a high-energy, charged intermediate. researchgate.net This observation provides strong support for a bimolecular, SN2-like mechanism where the solvent plays an active role in both nucleophilic attack and proton transfer. cdnsciencepub.com For this compound, a KSIE value in this range would be expected, further corroborating the proposed associative mechanism.

Formation of Sulfonamide Linkages: Reaction Pathways with Nitrogen-Containing Nucleophiles

The reaction of this compound with primary or secondary amines is the most common method for synthesizing the corresponding 2,3-dimethylbenzenesulfonamides. This transformation is a cornerstone of medicinal chemistry and materials science. sigmaaldrich.commagtech.com.cn

The formation of a sulfonamide proceeds via a nucleophilic substitution mechanism, analogous to the SN2-like pathway discussed in solvolysis. The nitrogen atom of the amine acts as the nucleophile, attacking the electrophilic sulfur center of the sulfonyl chloride. rsc.org This attack, followed by the expulsion of the chloride ion and deprotonation of the nitrogen, yields the stable sulfonamide product. The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the hydrogen chloride that is formed. cbijournal.com

The reactivity of the amine is a critical factor. Primary amines are generally more reactive than secondary amines due to reduced steric hindrance around the nitrogen atom. nih.gov The nucleophilicity of the amine, which is related to its basicity but also influenced by steric and electronic factors, governs the reaction rate. Electron-rich alkylamines are typically more reactive than electron-poor anilines. cbijournal.com

When reacting this compound with a molecule containing multiple potential nucleophilic sites, the reaction exhibits high regioselectivity. The "hard" electrophilic sulfur atom of the sulfonyl chloride preferentially reacts with "hard" nitrogen nucleophiles (amines) over "softer" nucleophiles like thiols, under standard conditions. Furthermore, in a molecule with both a primary and a secondary amine, the sulfonyl chloride will preferentially react with the less sterically hindered and generally more nucleophilic primary amine. nih.gov This chemoselectivity is a key feature that allows for the targeted synthesis of complex sulfonamides. nih.govprinceton.edu

Role of Base Catalysis and Acid Scavenging in Sulfonylation Reactions

In sulfonylation reactions, where a sulfonyl group is transferred from a sulfonyl chloride like this compound to a nucleophile (such as an alcohol or amine), the use of a base is crucial for two primary reasons: enhancing the nucleophilicity of the substrate and scavenging the acidic byproduct.

The reaction between a sulfonyl chloride and a nucleophile, such as an alcohol (ROH) or an amine (RNH₂), produces hydrochloric acid (HCl) as a byproduct. This generated acid can protonate the starting nucleophile or other basic species in the reaction mixture, rendering them non-nucleophilic and thereby halting or slowing the reaction. Furthermore, the acidic conditions can lead to undesirable side reactions or degradation of acid-sensitive substrates.

To counteract this, an acid scavenger, typically a non-nucleophilic organic base, is added. Common bases used for this purpose include pyridine, triethylamine (Et₃N), or cesium carbonate (Cs₂CO₃). nih.gov The base neutralizes the HCl as it is formed, allowing the sulfonylation reaction to proceed to completion.

In some cases, the base also plays a role in activating the nucleophile. For instance, a base can deprotonate an alcohol to form a more nucleophilic alkoxide ion, which then more readily attacks the electrophilic sulfur atom of the sulfonyl chloride. The choice of base can significantly influence the reaction's outcome. Studies on cascade reactions involving sulfonylation have demonstrated that the selection of the base and its counterion can be critical, with bases like Cs₂CO₃ providing superior yields compared to others such as K₂CO₃ or Na₂CO₃, highlighting a counterion effect where larger cations facilitate higher yields. nih.gov

The general mechanism can be summarized as follows:

Nucleophilic Attack: The nucleophile (e.g., an alcohol or amine) attacks the electrophilic sulfur atom of this compound.

Chloride Elimination: The chloride ion is eliminated as a leaving group.

Acid Scavenging: The added base neutralizes the concurrently formed HCl, preventing protonation of the nucleophile and driving the reaction forward.

| Base | Primary Role | Typical Application |

|---|---|---|

| Triethylamine (Et₃N) | Acid Scavenger | General sulfonylation of alcohols and amines |

| Pyridine | Acid Scavenger & Catalyst | Sulfonylation of alcohols; can form a reactive intermediate |

| Cesium Carbonate (Cs₂CO₃) | Acid Scavenger & Nucleophile Activator | Cascade reactions and situations requiring strong basicity nih.gov |

| Potassium Carbonate (K₂CO₃) | Acid Scavenger | Used when a solid, inorganic base is preferred |

Redox Chemistry and Radical Processes Involving this compound

The electrochemical reduction of arylsulfonyl chlorides, including derivatives like this compound, involves the transfer of electrons to the molecule, leading to the cleavage of the sulfur-chlorine (S-Cl) bond. While specific data for the 2,3-dimethyl derivative is not detailed, studies on analogous compounds, such as nitro-substituted benzenesulfonyl chlorides, provide insight into the fundamental mechanisms. scholaris.ca

The process is typically a dissociative electron transfer, where the addition of an electron directly causes the fragmentation of the molecule. The initial reduction peak observed in cyclic voltammetry for these compounds is generally irreversible and corresponds to a two-electron process. scholaris.ca This process leads to the formation of a sulfinate anion and a chloride anion.

The general mechanism can be described as: ArSO₂Cl + 2e⁻ → ArSO₂⁻ + Cl⁻

The potential at which this reduction occurs is influenced by the electronic properties of the substituents on the aromatic ring. Electron-withdrawing groups, such as a nitro group, make the reduction easier (occur at a less negative potential), while electron-donating groups, like methyl groups, would be expected to make the reduction more difficult (occur at a more negative potential).

| Compound | Peak Potential (Ep1 vs SCE) | Electrons per Molecule (n) | Transfer Coefficient (α) |

|---|---|---|---|

| 2-Nitrobenzenesulfonyl chloride | -0.63 V | 2 | 0.46 - 0.48 |

| 3-Nitrobenzenesulfonyl chloride | -0.71 V | 2 | 0.47 - 0.49 |

| 4-Nitrobenzenesulfonyl chloride | -0.43 V | 2 | 0.42 |

Beyond ionic pathways, the sulfur-chlorine bond in this compound can undergo homolytic cleavage to generate a 2,3-dimethylbenzenesulfonyl radical (ArSO₂•) and a chlorine radical (Cl•). This process can be initiated by heat or light. libretexts.org The resulting sulfonyl radical is a key intermediate that can participate in a variety of subsequent transformations, most notably radical cascade reactions. cmu.edu

Radical cascade reactions are multi-step processes where the initial radical intermediate undergoes a series of intramolecular and/or intermolecular reactions to form a complex product in a single synthetic operation. researchgate.net Sulfonyl radicals are valuable in these cascades because they can readily add to unsaturated systems like alkenes and alkynes.

A typical sequence involving a sulfonyl radical generated from a sulfonyl chloride might be:

Initiation: Homolytic cleavage of the S-Cl bond to form ArSO₂•.

Propagation:

The ArSO₂• radical adds to a carbon-carbon multiple bond.

The newly formed carbon-centered radical undergoes further reactions, such as cyclization, addition to another molecule, or fragmentation.

Termination: Two radicals combine to end the chain reaction.

These cascades are powerful tools for constructing complex molecular architectures. For example, sulfonyl radicals have been used in multi-component coupling reactions, where several different molecules are joined together in a controlled sequence. cmu.edu The versatility of sulfonyl chlorides as radical precursors allows for the synthesis of diverse functionalized molecules, including various sulfonyl compounds. researchgate.net

Hydrolytic Stability and Degradation Pathways of Benzenesulfonyl Chlorides

Benzenesulfonyl chlorides are reactive compounds that are susceptible to hydrolysis in the presence of water. The stability of this compound in aqueous environments is limited, as it will readily react with water to form 2,3-dimethylbenzenesulfonic acid and hydrochloric acid. nih.govnoaa.gov

The hydrolysis reaction is typically a nucleophilic substitution at the sulfur atom. Studies on various benzenesulfonyl chlorides have shown that the reaction can proceed through different pathways, often involving an SN2-type mechanism. cdnsciencepub.com The reaction rate is influenced by temperature and the solvent composition. The reaction generally proceeds faster in hot water compared to cold water. noaa.gov

Research indicates that the hydrolysis of arenesulfonyl chlorides in water and binary aqueous solvents can occur via at least two pathways. researchgate.net One pathway involves a cyclic intermediate with a pentacoordinate sulfur atom, while another involves an anionic intermediate. researchgate.net The contribution of each pathway can be influenced by the substituents on the aromatic ring. researchgate.net

The rate of hydrolysis is also affected by the electronic nature of the substituents. Electron-donating groups, such as the two methyl groups in this compound, generally decrease the rate of hydrolysis compared to unsubstituted benzenesulfonyl chloride. This is because they reduce the electrophilicity of the sulfur atom, making it less susceptible to nucleophilic attack by water. Conversely, electron-withdrawing groups increase the hydrolysis rate.

| Reactant | Condition | Products | Significance |

|---|---|---|---|

| Benzenesulfonyl Chloride | Presence of water | Benzenesulfonic acid, Hydrogen chloride nih.gov | Primary degradation pathway in aqueous media |

| Benzenesulfonyl Chloride | 1% aqueous dioxane at 21 °C | Benzenesulfonic acid, Hydrogen chloride | Half-life of approximately 5.1 minutes under these conditions nih.gov |

Applications of 2,3 Dimethylbenzenesulfonyl Chloride in Advanced Organic and Materials Chemistry

Strategic Utility as a Sulfonylating and Activating Reagent

The primary utility of arylsulfonyl chlorides, including the 2,3-dimethyl derivative, lies in their function as sulfonylating agents. The sulfonyl group is a strong electron-withdrawing group, which makes the sulfur atom highly electrophilic and susceptible to attack by nucleophiles. This reactivity is the basis for its use in introducing the 2,3-dimethylbenzenesulfonyl group onto other molecules and for activating hydroxyl groups.

2,3-Dimethylbenzenesulfonyl chloride serves as a reagent for installing the corresponding sulfonyl group (sulfonate or sulfonamide) onto various substrates. This reaction typically proceeds via nucleophilic attack on the sulfonyl chloride. For example, its reaction with primary or secondary amines in the presence of a base yields N-substituted sulfonamides. This moiety can be used as a protecting group for amines, which are generally stable under a variety of reaction conditions.

One of the most common applications for sulfonyl chlorides is the conversion of alcohols into sulfonate esters. researchgate.net This transformation is significant because the hydroxyl group (-OH) is a poor leaving group in nucleophilic substitution reactions, whereas the sulfonate group is an excellent leaving group due to the resonance stabilization of the resulting sulfonate anion. youtube.com The reaction of this compound with an alcohol, typically in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534), results in the formation of a 2,3-dimethylbenzenesulfonate ester.

This conversion effectively activates the alcohol's oxygen atom, facilitating subsequent reactions such as nucleophilic substitution (SN2) or elimination (E2). The general efficiency of such reactions has led to the widespread use of sulfonate formation as a method to protect alcohols during multi-step syntheses. researchgate.net

Building Block in the Synthesis of Complex Molecular Architectures

In the construction of complex organic molecules, the activation of alcohols via sulfonation is a key strategic step. By converting a hydroxyl group to a 2,3-dimethylbenzenesulfonate ester, chemists can transform a previously unreactive site into one amenable to bond formation with a wide range of nucleophiles. This strategy is a cornerstone of retrosynthetic analysis and total synthesis. While specific documented instances employing the 2,3-dimethyl isomer are not as prevalent as its counterparts, its function as an activating group for subsequent substitution reactions is a fundamental application in synthetic chemistry.

Development of Functional Materials and Polymers

The incorporation of sulfonyl groups into polymers can significantly alter their properties, including thermal stability, solubility, and chemical resistance. Sulfonyl chlorides are potential reagents for achieving such modifications.

In principle, this compound can be used to modify existing polymers that possess nucleophilic side chains, such as hydroxyl or amine groups. Through a "grafting-onto" approach, the 2,3-dimethylbenzenesulfonyl moiety could be attached to a polymer backbone. mdpi.com For instance, polymers like polyvinyl alcohol or chitosan, which have abundant hydroxyl or amine functionalities, could be functionalized. This modification would introduce bulky, relatively non-polar sulfonate ester or sulfonamide side chains, which could be used to tune the material's surface properties or its interaction with other substances.

Beyond modifying existing polymers, sulfonyl chlorides can be incorporated into the design of new polymers. A monomer containing a hydroxyl or amine group could first be reacted with this compound. The resulting monomer, now bearing a sulfonate or sulfonamide group, could then be polymerized. This approach allows for the creation of novel polymer architectures where the sulfonyl-containing unit is an integral part of the repeating monomer structure. For example, controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP) have been used with other sulfonyl chloride-derived initiators to synthesize well-defined polymers. cmu.edu While specific research on the use of this compound in this context is limited, the general chemistry provides a pathway for its potential application in creating new functional materials.

Precursor in Agrochemical Synthesis and Design

This compound serves as a crucial intermediate in the synthesis of a variety of agrochemicals, particularly in the development of modern herbicides and fungicides. Its reactive sulfonyl chloride group allows for its incorporation into larger, more complex molecules, imparting specific physicochemical and biological properties to the final active ingredient. The presence of the dimethyl-substituted phenyl ring can influence factors such as lipophilicity, metabolic stability, and target-site binding, which are critical for the efficacy and selectivity of the agrochemical.

The primary application in this sector is in the synthesis of sulfonylurea herbicides. Substituted benzenesulfonyl chlorides are fundamental building blocks in the multi-step synthesis of these compounds. google.com The general synthesis involves the reaction of a substituted benzenesulfonyl chloride with an isocyanate to form a sulfonyl isocyanate, which is then reacted with a heterocyclic amine to yield the final sulfonylurea herbicide. While specific commercial herbicides may utilize different substitution patterns on the phenyl ring, the underlying chemistry demonstrates the essential role of precursors like this compound.

In addition to herbicides, the sulfonamide linkage (R-SO₂-NH-R') formed from sulfonyl chlorides is a key structural motif in a range of biologically active compounds, including fungicides. nih.govsemanticscholar.org Research into novel fungicides has explored the synthesis of N-substituted phenyl-2-acyloxycyclohexylsulfonamides and N-(2,4,5-trichlorophenyl)-2-Oxo-and 2-Hydroxycycloalkylsulfonamides, which have shown significant fungicidal activity against various plant pathogens. nih.govresearchgate.net The synthesis of these compounds relies on the reaction of a sulfonyl chloride with an appropriate amine, highlighting the role of this compound as a potential precursor for new fungicidal agents. The substitution on the aryl ring of the sulfonyl chloride is a key determinant of the biological activity of the resulting sulfonamide. semanticscholar.org

The utility of this compound in agrochemical design is summarized in the table below, indicating its role as a precursor to key chemical classes.

| Agrochemical Class | Role of this compound | Resulting Structural Moiety |

| Sulfonylurea Herbicides | Key building block for the aryl-sulfonyl portion of the molecule. | 2,3-Dimethylphenylsulfonyl |

| Sulfonamide Fungicides | Reactant to form the core sulfonamide structure. | N-substituted-2,3-Dimethylbenzenesulfonamide |

Intermediate in the Synthesis of Dyes and Pigments

In the field of color chemistry, this compound functions as a valuable intermediate for producing a range of synthetic dyes and pigments. The sulfonyl chloride group can be reacted with nucleophiles such as amines (-NH₂) or hydroxyl (-OH) groups present on chromophore molecules to form stable sulfonamide (-SO₂NH-) or sulfonate ester (-SO₂O-) linkages. google.com This incorporation of the 2,3-dimethylbenzenesulfonyl moiety can significantly influence the final properties of the colorant.

This structural modification can be used to:

Improve fastness properties: The bulky and chemically stable sulfonamide group can enhance the light, wash, and sublimation fastness of dyes on textile fibers.

Modify solubility: The introduction of the sulfonyl group can alter the solubility characteristics of the dye, which is particularly important for its application. For example, it can be used to create disperse dyes with specific affinities for hydrophobic fibers like polyester. nih.govmdpi.com

Tune the color: While the sulfonyl group itself is not a chromophore, its electronic influence on the dye's conjugated system can cause a shift in the absorption maximum (λmax), leading to changes in the perceived color.

The synthesis of azo dyes, the largest class of synthetic colorants, often involves coupling a diazonium salt with a coupling component. ijrpr.com this compound can be used to modify either the diazonium or the coupling component prior to the azo coupling reaction. For instance, an aromatic amine can be first reacted with this compound to form a sulfonamide, and this modified amine can then be diazotized and coupled to produce an azo dye containing the 2,3-dimethylbenzenesulfonyl group. Such modifications are a common strategy to create dyes with desired application properties. google.com

The role of this intermediate extends to the synthesis of pigments, where modifying the surface of a pigment particle with derivatives can improve its dispersibility and stability in various media like inks and coatings. google.com

The table below outlines the potential applications of this compound in the synthesis of different dye classes.

| Dye/Pigment Class | Synthetic Role of this compound | Effect on Final Product |

| Azo Dyes | Intermediate to form sulfonamide or sulfonate ester linkages on dye precursors. google.com | Enhanced light and wash fastness, color modification. |

| Disperse Dyes | Used to create non-ionic structures with controlled solubility for dyeing synthetic fibers. nih.govmdpi.com | Improved affinity for polyester, enhanced sublimation fastness. |

| Organic Pigments | Precursor for pigment derivatives used as dispersing aids. google.com | Improved stability and dispersibility in application media. |

Exploration of 2,3 Dimethylbenzenesulfonyl Chloride in Pharmacological and Medicinal Chemistry

Synthesis and Structure-Activity Relationship (SAR) Studies of Sulfonamide-Based Therapeutics

The introduction of the 2,3-dimethylbenzenesulfonyl moiety into various molecular scaffolds allows for the creation of novel sulfonamide derivatives. These derivatives are then evaluated for their biological activities, with structure-activity relationship (SAR) studies helping to elucidate the impact of this specific sulfonyl group on therapeutic efficacy.

Design and Evaluation of Novel Antibacterial Agents

While sulfonamides are a well-established class of antibacterial agents, the specific use of 2,3-Dimethylbenzenesulfonyl chloride in the design of new antibacterial compounds is not extensively reported in publicly available scientific literature. Research into novel sulfonamide-based antibacterials often involves various other substituted benzenesulfonyl chlorides to explore a wide range of electronic and steric effects on activity. For instance, derivatives such as 5-tert-butyl-2,3-dimethylbenzenesulfonyl chloride and 4-methoxy-2,3-dimethylbenzenesulfonyl chloride have been investigated for their potential antibacterial properties, with the latter being linked to the inhibition of folic acid synthesis. However, detailed SAR studies and antibacterial activity data for compounds specifically derived from this compound are not prominently documented.

Development of Antiviral and Other Biologically Active Compounds

The application of this compound in the synthesis of antiviral compounds is not a widely explored area in the available scientific literature. The discovery and development of antiviral drugs encompass a broad range of chemical scaffolds and mechanisms of action, and while sulfonamides have been investigated as antiviral agents, the specific contribution of the 2,3-dimethylbenzenesulfonyl moiety has not been a significant focus of published research.

Discovery of Glucagon Receptor Antagonists and Metabolic Modulators

The search for glucagon receptor antagonists is an active area of research for the treatment of metabolic disorders like type 2 diabetes. Sulfonamide-containing molecules have been explored as potential candidates. However, the scientific literature does not prominently feature the use of this compound in the synthesis of glucagon receptor antagonists. Studies in this area have tended to utilize other substituted sulfonyl chlorides to optimize the antagonistic activity.

Identification of Potential Anticancer Agents and Enzyme Inhibitors

A notable application of this compound is in the synthesis of compounds for the treatment of proliferative diseases. A patent has described its use as a chemical intermediate in the preparation of pyrido[3,2-d]pyrimidine compounds. google.com These compounds are designed as inhibitors of signal enzymes, such as B-RAF and C-RAF, which are key components of the RAS/RAF/MEK/ERK signaling pathway. google.com Dysregulation of this pathway due to mutations in genes like BRAF and RAS is a common driver of cancer cell proliferation. google.com The synthesized pyrido[3,2-d]pyrimidine derivatives are intended for the treatment of cancers that are dependent on this signaling cascade. google.com

In the broader context of enzyme inhibition, a related compound, 4-bromo-2,3-dimethylbenzenesulfonyl chloride, has been used in the synthesis of fatty acid synthase (FASN) inhibitors. google.com FASN is an enzyme that is overexpressed in many cancers and is considered a target for anticancer drug development. While this research does not directly involve this compound, it highlights the utility of the dimethylbenzenesulfonyl scaffold in designing enzyme inhibitors.

Table 1: Application of this compound in Anticancer Research

| Therapeutic Target | Compound Class | Role of this compound | Reference |

|---|

Role in Peptide Chemistry: Protecting Group Strategies and Bioconjugation

The unique chemical properties of sulfonyl chlorides make them suitable for use as protecting groups for reactive functional groups during complex chemical syntheses, such as peptide synthesis.

Evaluation of 2,3-Dimethylbenzenesulfonyl as an Arginine Protecting Group

In solid-phase peptide synthesis, the guanidino group of arginine is highly basic and requires protection to prevent side reactions. Various arylsulfonyl groups have been developed for this purpose, with their lability to acid being a key factor in their utility. Commonly used protecting groups include 4-methoxy-2,3,6-trimethylbenzenesulfonyl (Mtr) and 2,2,5,7,8-pentamethylchroman-6-sulfonyl (Pmc). A thorough review of the literature on peptide chemistry indicates that the 2,3-dimethylbenzenesulfonyl group has not been reported or evaluated as a protecting group for the arginine side chain. The focus of research in this area has been on developing sulfonyl groups with finely tuned acid lability to ensure their stability during peptide chain assembly and efficient removal during the final deprotection step.

Contributions to Drug Discovery and Optimization Processes

This compound is a valuable reagent in drug discovery, primarily serving as a key building block for the synthesis of sulfonamides. The sulfonamide functional group is a well-established pharmacophore found in a wide array of therapeutic agents nih.govorgsyn.org. The reaction of this compound with a diverse range of primary or secondary amines provides a direct route to a library of novel sulfonamide derivatives. This modular approach allows medicinal chemists to systematically modify molecular structures to explore structure-activity relationships (SAR) and optimize drug properties.

The introduction of the 2,3-dimethylphenyl moiety can significantly influence the pharmacological profile of a molecule. These methyl groups can affect the compound's lipophilicity, metabolic stability, and binding interactions with its biological target. For example, in lead optimization studies, altering the substitution pattern on an aromatic ring is a common strategy to enhance potency and improve pharmacokinetic properties nih.gov.

The utility of dimethyl-substituted benzenesulfonyl chlorides is demonstrated in the synthesis of various biologically active compounds. For instance, 2,4-dimethylbenzenesulfonyl chloride is used to synthesize inhibitors of the BRPF1 bromodomain and quinazoline-based inhibitors of glucocerebrosidase, which have potential applications in treating Gaucher disease chemicalbook.com. This highlights the role of these reagents in creating targeted therapies. By reacting this compound with different amine-containing scaffolds, researchers can generate novel molecular entities for screening against a wide range of diseases, from bacterial infections to cancer nih.govnih.gov.

| Reagent | Synthesized Compound Class | Biological Target/Application | Reference |

|---|---|---|---|

| 2,4-Dimethylbenzenesulfonyl chloride | Dimethyl benzimidazolones | BRPF1 bromodomain inhibitors | chemicalbook.com |

| 2,4-Dimethylbenzenesulfonyl chloride | Quinazoline analogs | Glucocerebrosidase inhibitors (Gaucher disease) | chemicalbook.com |

| Benzenesulfonyl chloride derivatives | Benzimidazole-sulfonyl derivatives | Antimicrobial, antitumor, anti-inflammatory agents | nih.gov |

| 2,3,5,6-tetramethylbenzenesulfonyl chloride | 2-aminothiazole sulfonamides | Potential antioxidants | nih.gov |

Precursors for Aromatic Thiols with Pharmaceutical Relevance

A significant application of this compound is its role as a precursor in the synthesis of 2,3-dimethylbenzenethiol (also known as 2,3-dimethylthiophenol). Aromatic thiols are crucial intermediates in the production of pharmaceuticals, agrochemicals, and polymers core.ac.uk. The conversion of an aromatic sulfonyl chloride to its corresponding thiol is a reductive process.

Several methods exist for this transformation. A common and well-established industrial process involves the reduction of the sulfonyl chloride with metallic zinc in the presence of a mineral acid, such as hydrochloric or sulfuric acid google.comquickcompany.ingoogle.com. In this reaction, the sulfonyl chloride is gradually added to an aqueous suspension of zinc dust, which acts as the reducing agent google.com. This process efficiently converts the sulfonyl chloride functional group (-SO₂Cl) into a thiol group (-SH). Another reported method for the reduction of arylsulfonyl chlorides to arylthiols utilizes triphenylphosphine in a suitable solvent researchgate.net.

The resulting 2,3-dimethylbenzenethiol can then be used in subsequent synthetic steps to build more complex molecules with therapeutic potential. The thiol group is a versatile functional handle that can participate in various chemical reactions, making it a valuable synthon in medicinal chemistry. For example, a patent describes a synthesis pathway where bis(2,3-dimethylphenyl)disulfide is reduced using sodium borohydride to yield 2,3-dimethylthiophenol with high purity and yield chemicalbook.com. The disulfide itself can be prepared from the corresponding sulfonyl chloride, illustrating the pathway from this compound to the desired thiol.

| Reducing Agent(s) | Reaction Conditions | Key Features | Reference |

|---|---|---|---|

| Metallic Zinc and Mineral Acid (e.g., H₂SO₄, HCl) | Aqueous suspension, often heated to reflux. | Established industrial method for thiophenol production. | google.comgoogle.com |

| Triphenylphosphine | Typically in an organic solvent like toluene. | An efficient and convenient method compatible with various functional groups. | researchgate.net |

| Sodium borohydride (on disulfide intermediate) | Acetonitrile (B52724)/water, reflux conditions. | Used to reduce the disulfide intermediate (formed from the sulfonyl chloride) to the final thiol. | chemicalbook.com |

Computational and Advanced Analytical Characterization of 2,3 Dimethylbenzenesulfonyl Chloride

Quantum Chemical Investigations and Molecular Modeling

Quantum chemical methods are powerful tools for elucidating the electronic and geometric properties of molecules, offering predictive insights into their behavior.

Density Functional Theory (DFT) for Geometric and Electronic Structure Analysis

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For 2,3-Dimethylbenzenesulfonyl chloride, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311G(d,p), are employed to determine the molecule's most stable three-dimensional geometry. nih.gov These calculations optimize the bond lengths, bond angles, and dihedral angles to find the global minimum on the potential energy surface.

Beyond geometry, DFT provides a detailed picture of the electronic structure. Important parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity. The distribution of these frontier orbitals indicates the likely sites for electrophilic and nucleophilic attack. For substituted benzenesulfonyl chlorides, the LUMO is often distributed over the entire structure, including the SO2Cl moiety, which is critical for understanding its reactivity in electron transfer processes. cdnsciencepub.com

Furthermore, DFT calculations can generate molecular electrostatic potential (MEP) maps. These maps visualize the charge distribution across the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions, which are invaluable for predicting sites of intermolecular interactions.

Table 1: Calculated Electronic Properties of Substituted Benzenesulfonyl Chlorides (Illustrative) (Note: Specific values for this compound are not readily available in published literature; these are representative values based on similar compounds.)

| Property | Representative Value Range | Significance |

| HOMO Energy | -7.0 to -8.5 eV | Indicates electron-donating ability |

| LUMO Energy | -1.5 to -2.5 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 4.5 to 6.0 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 3.0 to 5.0 D | Measures overall polarity of the molecule |

Prediction of Reactivity Parameters and Reaction Pathways

DFT calculations are instrumental in quantifying the reactivity of this compound through various conceptual DFT descriptors. These parameters provide a framework for understanding and predicting chemical behavior.

Global reactivity descriptors are calculated from the HOMO and LUMO energies. These include:

Electronegativity (χ): The tendency to attract electrons.

Chemical Hardness (η): Resistance to change in electron distribution.

Softness (S): The reciprocal of hardness, indicating the ease of electron cloud distortion.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons.

These descriptors allow for a quantitative comparison of the reactivity of this compound with other related sulfonyl chlorides. For instance, the presence of electron-donating methyl groups is expected to influence these parameters compared to the unsubstituted benzenesulfonyl chloride.

DFT is also employed to model reaction pathways, such as hydrolysis or reactions with nucleophiles. By calculating the energies of reactants, transition states, and products, a potential energy surface for the reaction can be constructed. This allows for the determination of activation energies, which are critical for predicting reaction rates. For hydrolysis of benzenesulfonyl chloride, computational studies have shown a two-step exothermic process proceeding through a five-coordinate intermediate. researchgate.net Similar mechanistic insights can be predicted for the 2,3-dimethyl derivative, taking into account the electronic and steric effects of the methyl groups.

Molecular Dynamics Simulations and Intermolecular Interactions

While DFT focuses on the properties of a single molecule, molecular dynamics (MD) simulations are used to study the behavior of a molecule in a condensed phase, such as in a solvent or in its crystalline state. MD simulations model the movements of atoms and molecules over time based on a force field, which describes the potential energy of the system.

For this compound, MD simulations can provide insights into its solvation properties, showing how solvent molecules arrange around the solute and quantifying the strength of these interactions. This is crucial for understanding its solubility and reactivity in different media.

In the solid state, MD simulations can be used to study crystal packing and intermolecular interactions, such as van der Waals forces and potential weak hydrogen bonds. These simulations help in understanding the physical properties of the solid material, such as its melting point and stability. The simulations can also predict properties like the collision cross section (CCS), which is a measure of the effective area of an ion in the gas phase. Predicted CCS values for various adducts of this compound provide valuable information for its characterization by ion mobility-mass spectrometry. uni.lu

Table 2: Predicted Collision Cross Section (CCS) for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 205.00845 | 136.3 |

| [M+Na]⁺ | 226.99039 | 147.6 |

| [M-H]⁻ | 202.99389 | 141.3 |

| [M+NH₄]⁺ | 222.03499 | 157.5 |

Data sourced from PubChem. uni.lu

Spectroscopic and Diffraction-Based Structural Elucidation

Advanced analytical techniques provide the experimental data necessary to confirm the structural and molecular properties predicted by computational methods.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. For this compound, a suite of NMR experiments is used for unambiguous structural assignment.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the two methyl groups. The aromatic region would likely display a complex multiplet pattern due to the coupling between the three adjacent protons. The two methyl groups, being in different chemical environments, should appear as two separate singlets.

¹³C NMR: The carbon NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts of the aromatic carbons are influenced by the positions of the methyl and sulfonyl chloride substituents. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

2D NMR Spectroscopy: To resolve any ambiguities in the 1D spectra and to definitively establish the connectivity of the molecule, two-dimensional NMR techniques are employed.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. It would clearly link the proton signals of the methyl groups to their corresponding carbon signals and the aromatic proton signals to their respective aromatic carbon signals. columbia.edu

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on standard substituent effects and data from similar compounds. Actual experimental values may vary.)

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| C1-H | 7.8 - 8.0 | - |

| C2-H | 7.3 - 7.5 | - |

| C3-H | 7.3 - 7.5 | - |

| C4 | - | 138 - 142 |

| C5 | - | 135 - 139 |

| C6 | - | 132 - 136 |

| C1'-CH₃ | 2.5 - 2.7 | 19 - 22 |

| C2'-CH₃ | 2.3 - 2.5 | 15 - 18 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule by measuring its mass with very high accuracy. For this compound (molecular formula C₈H₉ClO₂S), HRMS provides an exact mass measurement that can confirm this formula.

The theoretical monoisotopic mass of C₈H₉³⁵ClO₂S can be calculated with high precision. An experimental HRMS measurement, typically with an accuracy of less than 5 ppm, that matches this theoretical value provides unambiguous confirmation of the molecular formula.

Table 4: Theoretical Exact Mass Calculation for this compound

| Isotope | Exact Mass (Da) | Number of Atoms | Total Mass (Da) |

| ¹²C | 12.000000 | 8 | 96.000000 |

| ¹H | 1.007825 | 9 | 9.070425 |

| ³⁵Cl | 34.968853 | 1 | 34.968853 |

| ¹⁶O | 15.994915 | 2 | 31.989830 |

| ³²S | 31.972071 | 1 | 31.972071 |

| Total | 204.001179 |

An experimental HRMS result yielding a mass very close to 204.0012 Da would serve as definitive evidence for the elemental composition of this compound. Furthermore, the isotopic pattern observed in the mass spectrum, particularly the characteristic ~3:1 ratio of the M and M+2 peaks due to the presence of ³⁵Cl and ³⁷Cl isotopes, provides additional confirmation of the presence of a chlorine atom in the molecule.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a premier analytical technique for the unambiguous determination of the three-dimensional atomic and molecular structure of a crystalline solid. nih.gov The method involves directing a beam of X-rays onto a single crystal of the substance. As the X-rays interact with the electron clouds of the atoms in the crystal lattice, they are diffracted into a specific pattern of spots. nih.gov By analyzing the positions and intensities of these diffracted spots, a three-dimensional map of the electron density within the crystal can be generated. This map is then interpreted to determine the precise location of each atom, as well as bond lengths, bond angles, and torsional angles, providing a definitive solid-state structure of the molecule.

For a compound like this compound, obtaining a single crystal suitable for X-ray diffraction analysis would allow for the direct visualization of its molecular conformation and packing in the solid state. The process begins with the growth of a high-quality single crystal, which can be achieved through methods like slow evaporation of a solvent. iucr.org The crystal is then mounted on a goniometer and exposed to a collimated X-ray beam. nih.gov The resulting diffraction data is collected and processed to solve the crystal structure.

While the specific crystallographic data for this compound is not detailed in the provided search results, the technique has been successfully applied to numerous related arylsulfonyl compounds. iucr.org These studies confirm the geometry around the sulfur atom and the relative orientations of the aromatic ring and the sulfonyl chloride group. For this compound, such an analysis would precisely define the spatial relationship between the sulfonyl chloride moiety and the two adjacent methyl groups on the benzene (B151609) ring.

Table 1: Representative Crystallographic Data Parameters for an Arylsulfonyl Compound

This table illustrates typical parameters obtained from an X-ray crystallographic analysis of a related organic sulfonyl chloride derivative.

| Parameter | Typical Value/Information | Significance |

| Crystal System | Monoclinic | Describes the basic geometric shape of the unit cell. |

| Space Group | P2₁/c | Defines the symmetry elements within the unit cell. |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | The lengths and angles of the repeating unit that forms the crystal. |

| Bond Length (S-Cl) | ~2.05 Å | Provides the exact distance between the sulfur and chlorine atoms. |

| Bond Length (S=O) | ~1.43 Å | Defines the length of the double bonds between sulfur and oxygen. |

| Bond Angle (O=S=O) | ~120° | The angle formed by the two oxygen atoms and the central sulfur atom. |

| Bond Angle (Cl-S-C) | ~105° | The angle between the chlorine, sulfur, and the carbon atom of the benzene ring. |

| Torsion Angle | C-C-S-Cl | Describes the rotation around the C-S bond, indicating the orientation of the sulfonyl chloride group. |

Chromatographic and Hyphenated Techniques for Analysis

High-Performance Liquid Chromatography (HPLC) for Purity and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the separation, identification, and quantification of components in a mixture. It is widely used in pharmaceutical and chemical industries for assessing the purity of compounds and for monitoring the progress of chemical reactions. researchgate.net For this compound, a reverse-phase HPLC (RP-HPLC) method is typically employed. sielc.com

In a typical RP-HPLC setup, the stationary phase is nonpolar (e.g., a C18 column), while the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. google.com When a sample solution of this compound is injected, its components travel through the column at different rates based on their hydrophobicity. The relatively nonpolar this compound interacts more strongly with the stationary phase and thus moves more slowly than more polar impurities. A UV detector is commonly used for detection, as the benzene ring in the molecule absorbs UV light. google.com

Purity Assessment: To determine the purity, a sample of the compound is analyzed, and the area of the main peak is compared to the total area of all peaks in the chromatogram. The percentage purity is calculated from these relative peak areas.

Reaction Monitoring: HPLC is also highly effective for monitoring the synthesis of this compound. Small aliquots can be taken from the reaction mixture at different time points and analyzed. The chromatograms will show the decrease in the starting material peak and the corresponding increase in the product peak, allowing the reaction to be stopped at the optimal time for maximum yield and purity. researchgate.net

Table 2: Illustrative HPLC Method Parameters and Purity Analysis

This interactive table details a hypothetical set of conditions for analyzing this compound and an example of a purity calculation.

| Parameter | Condition/Value |

| Chromatographic System | |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 60% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 230 nm |

| Injection Volume | 10 µL |

| Sample Analysis Data | |

| Retention Time (Product) | 15.2 min |

| Peak Area (Product) | 1,850,000 |

| Total Peak Area (All) | 1,875,000 |

| Calculated Purity | 98.67% |

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis and Component Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. innovareacademics.in It is particularly well-suited for the analysis of volatile and thermally stable compounds like this compound and is frequently used to identify components in complex mixtures and determine the structure of unknown impurities. nih.govcore.ac.uk

In a GC-MS analysis, the sample is first vaporized and injected into the GC column. The components of the mixture are separated based on their boiling points and interactions with the stationary phase. As each separated component elutes from the column, it enters the mass spectrometer. rsc.org Inside the MS, the molecules are ionized, typically by electron ionization (EI), which causes them to fragment into characteristic patterns of charged ions. uni-saarland.de The mass spectrometer then separates these fragments based on their mass-to-charge ratio (m/z), producing a mass spectrum that serves as a molecular fingerprint for the compound.

For this compound (molecular weight: 204.67 g/mol ), the mass spectrum would be expected to show a molecular ion peak (M+) at m/z ≈ 205. Key fragmentation pathways for arylsulfonyl chlorides often involve the loss of the chlorine atom or the entire SO₂Cl group. miamioh.edu The cleavage of the C-S bond is also a common fragmentation pattern. researchgate.net Analysis of these fragments allows for the confident identification of the compound and its related impurities in a mixture. rsc.org

Table 3: Predicted GC-MS Fragmentation Data for this compound

This table outlines the expected major fragments and their corresponding mass-to-charge ratios in the mass spectrum.

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Formula of Fragment | Significance |

| 204/206 | [C₈H₉³⁵ClO₂S]⁺ / [C₈H₉³⁷ClO₂S]⁺ | [M]⁺ | Molecular ion peak, showing the isotopic pattern for one chlorine atom (approx. 3:1 ratio). |

| 169 | [C₈H₉O₂S]⁺ | [M - Cl]⁺ | Loss of the chlorine radical from the molecular ion. |

| 105 | [C₈H₉]⁺ | [M - SO₂Cl]⁺ | Loss of the sulfonyl chloride radical, resulting in the 2,3-dimethylphenyl cation. |

| 91 | [C₇H₇]⁺ | [C₈H₉ - CH₂]⁺ | Tropylium ion, a common rearrangement fragment from xylenes (B1142099) and related structures. |

| 65 | [SO₂Cl]⁺ | SO₂Cl⁺ | Represents the sulfonyl chloride moiety itself, though often less abundant. |

Future Perspectives and Emerging Research Trajectories for 2,3 Dimethylbenzenesulfonyl Chloride

Innovations in Catalytic Activation and Selective Transformations

The reactivity of the sulfonyl chloride group is central to the utility of 2,3-dimethylbenzenesulfonyl chloride. Future research is increasingly focused on developing novel catalytic methods to activate the S-Cl bond with greater precision and efficiency, enabling selective transformations that are difficult to achieve through conventional means.

One major area of innovation lies in transition metal catalysis. Palladium-catalyzed methods, for example, have been developed for the synthesis of arylsulfonyl chlorides from arylboronic acids under mild conditions, a process that offers significant functional group tolerance compared to traditional methods like electrophilic aromatic substitution with chlorosulfonic acid. nih.gov Future work will likely adapt such catalytic systems to enable the direct and selective functionalization of the aromatic ring of this compound or its derivatives, bypassing the limitations of classical electrophilic substitution patterns. nih.gov

Photoredox catalysis is another rapidly emerging field with significant potential. researchgate.net This approach uses visible light to generate highly reactive radical species under exceptionally mild conditions. researchgate.net Research into organophotoredox catalysts, such as N-phenylphenothiazines, has shown the ability to reductively activate even challenging C-Cl bonds in aryl chlorides. nih.gov Adapting these principles to the S-Cl bond in this compound could lead to novel, light-mediated coupling reactions, allowing for the formation of new carbon-sulfur or heteroatom-sulfur bonds with unprecedented control.

Furthermore, electrochemical methods are being explored to understand and control the reduction of benzenesulfonyl chlorides. cdnsciencepub.com Studies on nitro-substituted analogues show that the mechanism of S-Cl bond cleavage can be either a stepwise process involving a radical anion or a concerted process, depending on the substituent's position. cdnsciencepub.comresearchgate.net This fundamental understanding opens the door to designing electrochemical syntheses that can selectively trigger desired reaction pathways for this compound, potentially leading to cleaner reactions with fewer byproducts.

| Activation Method | Key Advantages | Potential Application for this compound |

| Palladium Catalysis | High functional group tolerance, mild reaction conditions. nih.gov | Controlled cross-coupling reactions at the aromatic ring or S-Cl bond. |

| Photoredox Catalysis | Use of visible light, generation of reactive radicals under mild conditions. researchgate.netnih.gov | Novel light-induced coupling reactions and cyclizations. |

| Electrochemical Synthesis | Precise control over reduction potentials, potential for clean reactions. cdnsciencepub.com | Selective S-Cl bond cleavage and formation of sulfonyl radicals for further reactions. |

Integration of Artificial Intelligence and Machine Learning in Reaction Design

The synthesis and application of this compound are set to be revolutionized by the integration of artificial intelligence (AI) and machine learning (ML). These computational tools can analyze vast datasets of chemical reactions to predict outcomes, suggest optimal conditions, and even propose novel synthetic routes, thereby accelerating the pace of research and development. nih.gov

ML models, particularly neural networks, are being trained on millions of reactions from databases like Reaxys to predict suitable catalysts, solvents, reagents, and temperatures for a given transformation. nih.gov For a novel reaction involving this compound, such a model could propose a set of starting conditions with a high probability of success, drastically reducing the amount of empirical experimentation required. nih.gov These models can achieve high accuracy, with predictions for individual reaction components reaching 80-90% and temperature predictions often within ±20 °C. nih.gov

Beyond condition optimization, AI is playing a crucial role in forward reaction prediction—forecasting the likely products from a given set of reactants. chemrxiv.org This is critical for validating proposed synthetic steps and anticipating potential side products. For complex reactions with this compound, ML models can help chemists assess the feasibility of a planned transformation before heading to the lab. youtube.com

Sustainable Manufacturing and Life Cycle Assessment of Sulfonyl Chlorides